(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13789865

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O3 |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9?/m0/s1 |

| Standard InChI Key | HWSFSGRTZMJYGQ-IENPIDJESA-N |

| Isomeric SMILES | C[C@H]1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |

| SMILES | CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |

| Canonical SMILES | CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

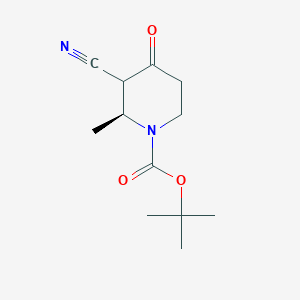

The compound features a piperidine ring substituted at the 1-, 2-, 3-, and 4-positions with a tert-butoxycarbonyl (Boc) group, methyl, cyano, and ketone functionalities, respectively (Figure 1). The stereochemistry at C2 is specified as (S)-configuration, a critical determinant of its biological activity and synthetic utility .

Table 1: Key Chemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS No. | 2212021-56-0 |

| Molecular Formula | |

| Molecular Weight | 238.28 g/mol |

| SMILES | O=C(N1C@@HC(C#N)C(=O)CC1)OC(C)(C)C |

| InChI Key | HWSFSGRTZMJYGQ-IENPIDJESA-N |

| Appearance | White crystalline powder |

| Purity | ≥99% |

The Boc group () serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic manipulations . The cyano group () and ketone () at C3 and C4, respectively, provide sites for further functionalization, enabling the synthesis of complex piperidine derivatives .

Synthetic Methodologies

| Method | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Rh-Catalyzed Carbometalation | Rh(cod)(OH) | 85–92 | 95–99 | |

| Enzymatic Resolution | Lipases | 70–80 | 90–95 | – |

Future Research Directions

Expanding Synthetic Accessibility

Efforts to streamline the synthesis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate should focus on:

-

Catalyst Optimization: Developing earth-abundant metal catalysts (e.g., iron, nickel) to replace rhodium, reducing costs and environmental impact .

-

Continuous Flow Chemistry: Implementing flow-based systems to enhance reaction scalability and reproducibility.

Therapeutic Diversification

Exploration of derivative libraries could unlock applications beyond metabolic disorders:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume